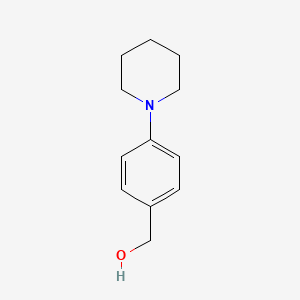

(4-(Piperidin-1-yl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-piperidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEGGCAHSYQMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406898 | |

| Record name | [4-(Piperidin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677764-87-3 | |

| Record name | [4-(Piperidin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Piperidin-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

(4-(Piperidin-1-yl)phenyl)methanol is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of pharmacologically active compounds. Its structure, featuring a piperidine ring linked to a benzyl alcohol moiety, offers a versatile scaffold for derivatization. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this key intermediate, delving into the mechanistic underpinnings of each route and furnishing detailed, field-proven experimental protocols.

Part 1: The Predominant Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. This pathway first involves the formation of the key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by its reduction to the target benzyl alcohol. This approach is favored for its high yields, readily available starting materials, and operational simplicity.

Step 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

The synthesis of this crucial aldehyde intermediate can be effectively achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these methods often depends on the availability and cost of the starting halobenzaldehyde.

This method leverages the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack by piperidine.

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing formyl group stabilizes the negative charge of this intermediate, facilitating the substitution of the fluoride ion by the piperidine nucleophile.

Experimental Protocol:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add piperidine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.[1]

-

Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into ice water to precipitate the product.

-

The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield 4-(piperidin-1-yl)benzaldehyde as a crystalline solid.[1][2]

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzaldehyde | Piperidine, K₂CO₃ | DMF | 80-100 | 12-24 | ~98[2] |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful when the aryl halide is less reactive, such as a bromide or chloride.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine (piperidine) and subsequent deprotonation by a base. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3]

Experimental Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromobenzaldehyde (1.0 eq), piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

| Starting Material | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzaldehyde | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (typically >80) |

Workflow for 4-(Piperidin-1-yl)benzaldehyde Synthesis:

Caption: Synthesis routes to 4-(piperidin-1-yl)benzaldehyde.

Step 2: Reduction of 4-(Piperidin-1-yl)benzaldehyde to this compound

The final step in this pathway is the reduction of the aldehyde functionality to a primary alcohol. This can be accomplished using various reducing agents, with sodium borohydride being the most common due to its selectivity and mild reaction conditions.

Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides under standard conditions.[5]

Mechanism: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (e.g., water or dilute acid) protonates the alkoxide to yield the final alcohol.[5]

Experimental Protocol:

-

Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in a suitable protic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

The product can then be extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[6][7]

Quantitative Data Summary:

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Piperidin-1-yl)benzaldehyde | NaBH₄ | Methanol/Ethanol | 0 to RT | 1-2 | High (typically >90) |

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups.[2] While effective for aldehyde reduction, its high reactivity necessitates the use of anhydrous ethereal solvents and careful handling.

Mechanism: Similar to NaBH₄, the reduction proceeds via nucleophilic hydride attack on the carbonyl carbon. However, due to the higher reactivity of the Al-H bond, the reaction is more vigorous. The workup procedure is also critical to safely quench the excess LAH and hydrolyze the resulting aluminum alkoxide salts.[2]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LAH (1.0-1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[8]

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product.

Quantitative Data Summary:

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Piperidin-1-yl)benzaldehyde | LiAlH₄ | THF/Diethyl Ether | 0 to RT | 1-2 | High (typically >90) |

Catalytic transfer hydrogenation offers a milder and often safer alternative to metal hydride reductions. This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst.[9]

Mechanism: The catalyst (e.g., a ruthenium or iridium complex) facilitates the transfer of hydrogen from the donor molecule to the aldehyde, resulting in its reduction to the corresponding alcohol.

Experimental Protocol:

-

Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in a suitable solvent, typically the hydrogen donor itself (e.g., isopropanol).

-

Add a catalytic amount of a transfer hydrogenation catalyst (e.g., a Ru or Ir complex).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and remove the catalyst by filtration.

-

The solvent is then removed under reduced pressure to give the crude product, which can be purified as needed.

Quantitative Data Summary:

| Starting Material | Hydrogen Donor | Catalyst | Temperature (°C) | Yield (%) |

| 4-(Piperidin-1-yl)benzaldehyde | Isopropanol | Ru or Ir complex | Reflux | Good to excellent |

Overall Synthesis Pathway Diagram:

Caption: The main two-step synthesis of the target molecule.

Part 2: Alternative Synthetic Strategies

While the two-step pathway is predominant, alternative routes can be considered, particularly for library synthesis or when specific starting materials are more accessible.

One-Pot Reductive Amination

A one-pot reductive amination could potentially be employed, starting from 4-formylbenzyl alcohol (or a protected version) and piperidine. However, this approach can be complicated by the reactivity of the benzylic alcohol. A more plausible, though less common, one-pot procedure could involve the reaction of a halogenated amide followed by intramolecular cyclization.[10]

Grignard Reaction-Based Synthesis

A Grignard-based approach could theoretically be envisioned. This would involve the formation of a Grignard reagent from a piperidinyl-substituted aryl halide, followed by its reaction with formaldehyde. However, the presence of the tertiary amine in the Grignard reagent could lead to complications, making this a less practical route. The Grignard reaction is a powerful tool for C-C bond formation but requires careful consideration of functional group compatibility.[11][12]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the initial formation of 4-(piperidin-1-yl)benzaldehyde, followed by its reduction. The choice of methodology for the first step, either nucleophilic aromatic substitution or Buchwald-Hartwig amination, will largely be dictated by the availability and cost of the starting 4-halobenzaldehyde. For the reduction step, sodium borohydride offers a safe, selective, and high-yielding method. While alternative pathways exist in principle, the two-step approach remains the gold standard in both academic and industrial settings due to its robustness and scalability.

References

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Khan, I., et al. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 12(1), 1-19. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. International Journal of Pharmaceutical Quality Assurance, 11(2), 256-259. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. Reaction Chemistry & Engineering. Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 13(12), 1166-1174. Retrieved from [Link]

-

ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. Retrieved from [Link]

- Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.

-

University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

-

MDPI. (2020). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Catalysts, 10(10), 1184. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Iridium Catalyzed C-C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 31(1), 509-512. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers. Retrieved from [Link]

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. adichemistry.com [adichemistry.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. cerritos.edu [cerritos.edu]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-(Piperidin-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Piperidin-1-yl)phenyl)methanol is a molecule of significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a piperidine ring linked to a benzyl alcohol moiety, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The piperidine heterocycle is a common feature in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The benzyl alcohol group, in turn, offers a reactive handle for further chemical modification.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Acknowledging the current landscape of available data, this document synthesizes verified information with established analytical methodologies. Where experimental data for the specific compound is not publicly available, this guide will detail the established experimental protocols for its determination, ensuring a rigorous scientific framework for researchers.

Chemical Identity and Structure

A foundational aspect of any chemical investigation is the unambiguous identification of the compound. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2895-87-6 | N/A |

| PubChem CID | 7162041 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)CO | [1] |

| InChI Key | SQWKPHFBCVNPGU-UHFFFAOYSA-N | [1] |

The structural representation of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in drug development, influencing formulation, delivery, and bioavailability.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 2.7 | [1] |

| Topological Polar Surface Area | 23.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Boiling Point | 322.82 °C | [2] |

| Melting Point | 95.39 °C | [2] |

| Water Solubility | 2383.23 mg/L | [2] |

| pKa (most acidic) | 14.94 (Predicted) | N/A |

Expert Insight: The predicted XLogP3 value of 2.7 suggests that this compound has moderate lipophilicity. This is a crucial parameter in drug design, as it influences the compound's ability to cross cell membranes. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen and oxygen atoms) sites indicates the potential for interactions with biological targets.

Experimental Determination of Physicochemical Properties: Protocols

To ensure scientific rigor, experimental validation of these predicted values is essential. The following are standard protocols for determining key physicochemical properties.

Principle: The melting point is a fundamental physical property used to identify a pure solid compound and assess its purity.

Methodology (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Caption: Workflow for Melting Point Determination.

Principle: Solubility data in various solvents is critical for formulation development and for designing purification strategies.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., HPLC-UV).

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating and confirming the chemical structure of a molecule. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methylene protons of the benzyl and piperidine groups, and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm. The benzylic CH₂ protons would be a singlet around δ 4.5 ppm. The piperidine protons would exhibit more complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm). The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons (δ 120-140 ppm), the benzylic carbon (around δ 65 ppm), and the aliphatic carbons of the piperidine ring (δ 25-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band around 3300 cm⁻¹ for the hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

A C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹.

-

C-N stretching of the tertiary amine around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 191. Key fragmentation pathways would involve the loss of a hydroxyl radical, cleavage of the piperidine ring, and benzylic cleavage.

Crystalline Structure

The three-dimensional arrangement of molecules in a solid-state, or its crystal structure, influences properties such as solubility and stability. While no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD), studies on similar piperidine derivatives often reveal a chair conformation for the piperidine ring.[3]

Methodology for Crystal Structure Determination (Single-Crystal X-ray Diffraction):

-

High-quality single crystals of the compound are grown from a suitable solvent.

-

A selected crystal is mounted on a diffractometer.

-

The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Synthesis and Reactivity

A common synthetic route to this compound would involve the reductive amination of 4-formylbenzyl alcohol with piperidine.

Proposed Synthetic Protocol:

-

Dissolve 4-formylbenzyl alcohol and piperidine in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

The benzyl alcohol moiety provides a site for further chemical transformations, such as esterification or etherification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Pharmacological and Toxicological Considerations

The piperidine motif is a well-established pharmacophore, and derivatives of this compound could exhibit a range of biological activities. For instance, related structures have been investigated for their potential as antipsychotic agents by targeting serotonin receptors.[4]

Toxicology: The toxicological profile of this compound has not been specifically reported. However, piperidine itself can be toxic by inhalation and skin absorption.[5] It is a strong irritant and can cause a range of adverse effects.[6] Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives. Any new derivative would require a thorough toxicological evaluation as part of the drug development process.

Conclusion

This compound is a compound with considerable potential for further investigation in drug discovery and materials science. This guide has consolidated the available information on its physicochemical properties and provided a framework for the experimental determination of currently unknown parameters. The outlined protocols for synthesis and analysis are intended to serve as a valuable resource for researchers working with this versatile chemical scaffold. As with any chemical research, a commitment to rigorous experimental validation and safety is paramount.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). Available from: [Link]

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

-

ResearchGate. (2020). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. Retrieved from [Link]

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

- Aher, S. B., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1239, 130514.

- El-Sayed, M. A. A., et al. (2021).

-

Chemchart. (n.d.). phenyl(piperidin-4-yl)methanol. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from [Link]

- Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.

-

ResearchGate. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved from [Link]

- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

-

ResearchGate. (2007). Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. Retrieved from [Link]

-

ResearchGate. (2016). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Retrieved from [Link]

-

Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

-

PubChem. 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol | C18H27NO | CID 12673467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (4-(Piperidin-1-yl)phenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (4-(Piperidin-1-yl)phenyl)methanol, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, purification, analytical characterization, and its potential as a versatile building block in the creation of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

This compound is a substituted aromatic alcohol featuring a piperidine ring directly attached to the phenyl group. This structural motif is a common feature in a wide array of pharmacologically active compounds.

| Identifier | Value | Source |

| CAS Number | 677764-87-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Piperidino-benzyl alcohol | [2] |

| MDL Number | MFCD05864822 | [1] |

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine nucleus is a cornerstone in the design and discovery of new drugs. Its prevalence in numerous FDA-approved pharmaceuticals underscores its significance. The piperidine ring's conformational flexibility and its ability to engage in various intermolecular interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[3]

The introduction of a piperidine moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the specific substitution pattern on the piperidine ring can be fine-tuned to optimize binding affinity and selectivity for a given biological target.[4]

Synthesis of this compound: A Step-by-Step Protocol

A robust and efficient synthesis of this compound can be achieved through a two-step process involving the initial formation of a key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

This step involves a nucleophilic aromatic substitution reaction where piperidine displaces a fluorine atom from 4-fluorobenzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of piperidine (1 mmol) in 4.0 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2 mmol).

-

Heating: Heat the reaction mixture to 80°C with continuous stirring.

-

Addition of Aldehyde: After 30 minutes, add 4-fluorobenzaldehyde (1 mmol) to the reaction mixture.

-

Reaction Monitoring: Continue heating for 12 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Isolation: Filter the solid product and dry it thoroughly. The resulting 4-(piperidin-1-yl)benzaldehyde is typically of sufficient purity for the subsequent step.[4]

Step 2: Reduction of 4-(Piperidin-1-yl)benzaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard and well-established transformation in organic synthesis. A common and effective reducing agent for this purpose is sodium borohydride (NaBH₄).

Experimental Protocol:

-

Dissolution: Dissolve 4-(piperidin-1-yl)benzaldehyde (1 mmol) in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 mmol) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[5][6]

Caption: Potential synthetic transformations of the title compound.

Potential Pharmacological Relevance

The piperidine moiety is present in a wide range of therapeutic agents, including those targeting the central nervous system, as well as antiviral, and anticancer drugs. [6]For instance, the structurally related (4-(Piperidin-4-yl)phenyl)methanol scaffold is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation. [7]Furthermore, other piperidine-containing compounds are being investigated as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. [8] Given the established importance of the piperidine scaffold, this compound represents a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in various drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its utility as a chemical intermediate, coupled with the proven pharmacological importance of the piperidine scaffold, makes it a compound of significant interest for researchers engaged in the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for its synthesis, characterization, and potential applications, empowering scientists to leverage this versatile building block in their drug discovery endeavors.

References

- El-Gazzar, A. B. A., et al. (2025).

- Zafar, H., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of Molecular Structure.

- Mandhane, P. G., et al. (2010). Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde.

- Al-Abdullah, E. S. (2021). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)... Oriental Journal of Chemistry.

- Ramalingam, A. (2021).

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

-

Tables For Organic Structure Analysis. Available at: [Link]

-

MCE. (4-哌啶-1-苯基)甲醇. Available at: [Link]

- Al-Mulla, A. (2021). p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Oriental Journal of Chemistry.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

- Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.

- Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry.

- Unnisa, S. A., & Parveen, R. (2011). Piperidin-4-one: the potential pharmacophore. PubMed.

-

Chemistry Student. (2021). Mass Fragmentation of Phenylmethanol. YouTube. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (4-(Piperidin-1-yl)phenyl)methanol

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is a cornerstone of development. (4-(Piperidin-1-yl)phenyl)methanol, a molecule featuring a tertiary amine and a primary alcohol integrated into an aromatic system, presents a valuable case study for multi-modal spectroscopic analysis. Its potential applications as a synthetic intermediate or a pharmacophore demand a robust and unambiguous characterization to ensure purity, confirm identity, and understand its chemical behavior.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines three key regions that each yield distinct spectroscopic signals: the saturated piperidine ring, the para-substituted benzene ring, and the benzylic alcohol moiety. Understanding this structure is paramount to interpreting the spectral data.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Expertise & Causality: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds. However, the signal for the hydroxyl (-OH) proton can be broad and its chemical shift variable. In a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), hydrogen bonding with the solvent makes the -OH proton signal sharper and more consistently located, aiding in its identification. The addition of a small amount of D₂O would cause the -OH signal to disappear, providing ultimate confirmation.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum will show distinct signals for the aromatic, benzylic, and piperidine protons. The para-substitution on the benzene ring creates a symmetrical AA'BB' system, resulting in two doublets.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to -CH₂OH) | ~ 7.25 | Doublet (d) | 2H | Deshielded by the aromatic ring current and adjacent to the electron-withdrawing alcohol group. |

| Ar-H (ortho to -N) | ~ 6.90 | Doublet (d) | 2H | Shielded by the strong electron-donating effect of the piperidine nitrogen. |

| -CH₂OH | ~ 4.60 | Singlet (s) or Doublet (d) | 2H | Benzylic position, deshielded by both the aromatic ring and the oxygen atom. May appear as a doublet if coupled to the -OH proton. |

| -OH | ~ 1.5 - 3.0 (variable) | Broad Singlet (br s) | 1H | Labile proton; chemical shift is highly dependent on solvent, concentration, and temperature. |

| Piperidine α-CH₂ (N-CH₂) | ~ 3.15 | Triplet (t) or Multiplet (m) | 4H | Adjacent to the electronegative nitrogen atom, causing a downfield shift. |

| Piperidine β-CH₂ | ~ 1.70 | Multiplet (m) | 4H | Aliphatic protons, further from the nitrogen. |

| Piperidine γ-CH₂ | ~ 1.55 | Multiplet (m) | 2H | Most shielded of the piperidine protons, located at the center of the aliphatic chain. |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the molecule's symmetry, only 8 distinct signals are expected.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Ar-C (C-N) | ~ 151.0 | Quaternary carbon attached to nitrogen. Strong deshielding effect. |

| Ar-C (C-CH₂OH) | ~ 131.0 | Quaternary carbon attached to the hydroxymethyl group. |

| Ar-C (ortho to -CH₂OH) | ~ 128.5 | Aromatic CH carbon. |

| Ar-C (ortho to -N) | ~ 116.0 | Aromatic CH carbon shielded by the electron-donating nitrogen. |

| -CH₂OH | ~ 65.0 | Benzylic carbon attached to oxygen. |

| Piperidine α-C (N-CH₂) | ~ 50.5 | Aliphatic carbon adjacent to nitrogen. |

| Piperidine β-C | ~ 26.0 | Aliphatic carbon. |

| Piperidine γ-C | ~ 24.5 | Most shielded aliphatic carbon. |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~298 K).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Co-add 512-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, C-N, and aromatic C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Absorption just above 3000 cm⁻¹ is indicative of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2950 - 2800 | Strong | Multiple bands from the piperidine and methylene groups. |

| Aromatic C=C Stretch | 1610, 1520 | Medium | Two distinct bands are characteristic of a para-substituted benzene ring. |

| C-O Stretch (Primary Alcohol) | ~ 1050 | Strong | Strong absorption typical for a primary alcohol C-O bond. |

| C-N Stretch (Aryl-Alkyl Amine) | ~ 1250 | Medium | Vibration of the bond between the aromatic carbon and the piperidine nitrogen. |

Protocol: Acquiring an ATR-IR Spectrum

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Causality: Ionization Method

Electron Ionization (EI) is a high-energy technique that provides detailed fragmentation patterns, which are excellent for structural confirmation and library matching. Electrospray Ionization (ESI) is a softer technique that typically yields a strong signal for the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight. For a comprehensive analysis, acquiring spectra using both methods is ideal.

Predicted Mass Spectrum Analysis

The nominal molecular weight of this compound (C₁₂H₁₇NO) is 191.27 g/mol .

-

Molecular Ion (EI): A peak at m/z = 191 would be the molecular ion (M⁺•).

-

Protonated Molecule (ESI): A strong peak at m/z = 192 [M+H]⁺ would be expected.

Predicted Fragmentation Pattern

The primary fragmentation pathways are driven by the stabilization of charge by the aromatic ring and the nitrogen atom.

-

Benzylic Cleavage: The most favorable fragmentation is the loss of the hydroxyl radical (•OH, 17 Da) to form a highly stable, resonance-delocalized benzylic cation.

-

Alpha-Cleavage (Amine): Cleavage of the C-C bond alpha to the nitrogen atom can lead to the loss of propene (C₃H₆, 42 Da) from the piperidine ring, resulting in a stable iminium ion.

Diagram: Predicted ESI Mass Spectrometry Fragmentation

Caption: Workflow showing how MS, IR, and NMR data converge for structural confirmation.

References

Note: As this guide is predictive, references are provided for general spectroscopic principles and data for analogous compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem National Center for Biotechnology Information. 4-Piperidinemethanol. PubChem Compound Summary for CID 420771. [Link]

-

NIST Chemistry WebBook. 1-Benzyl-4-piperidinol. NIST Standard Reference Database Number 69. [Link]

-

Reaxys Database. Elsevier. A comprehensive database for chemical structures and properties. [Link]

An In-Depth Technical Guide to the Crystal Structure of (4-(Piperidin-1-yl)phenyl)methanol and its Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of piperidine-containing compounds, which are prevalent scaffolds in medicinal chemistry. While a definitive crystal structure for (4-(Piperidin-1-yl)phenyl)methanol is not publicly available at the time of this writing, this document will leverage the detailed crystallographic analysis of a closely related analog, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, to illustrate the core principles and experimental workflows. We will delve into the rationale behind experimental design, from crystal growth to data analysis, and explore the critical role of intermolecular interactions in dictating the solid-state architecture of these molecules.

Introduction: The Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The compound this compound and its derivatives are of significant interest due to their potential applications in modulating biological targets. A thorough understanding of their solid-state structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities with improved efficacy and physicochemical properties.[1][2]

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[3][4] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for computational modeling and understanding receptor-ligand interactions.[1]

Experimental Methodology: A Validating Workflow for Structure Determination

The determination of a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. The following protocol, based on established methods for small organic molecules, outlines a self-validating system for obtaining high-quality crystallographic data.[5]

Synthesis and Crystallization: The Foundation of a Successful Analysis

The synthesis of piperidine derivatives often involves well-established organic chemistry reactions. For instance, the synthesis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride.[6]

Protocol for Crystal Growth:

The critical step of growing single crystals of suitable size and quality for X-ray diffraction can be challenging. Slow evaporation is a commonly employed and effective technique for organic compounds.

-

Solvent Selection: Begin by dissolving the purified compound in a suitable solvent or solvent mixture. For [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, ethyl acetate was used.[6] The choice of solvent is crucial and often determined empirically. A good solvent should fully dissolve the compound at a higher temperature and allow for slow supersaturation as the solvent evaporates.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in a clean vial.

-

Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The rate of evaporation can be controlled by adjusting the opening of the cap.

-

Crystal Formation: Over a period of several days, as the solvent evaporates, the solution will become supersaturated, leading to the formation of crystals.[6]

-

Harvesting: Carefully harvest the well-formed, transparent crystals from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data. Modern diffractometers equipped with sensitive detectors are essential for this process.[2]

Experimental Workflow for SC-XRD Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

-

Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.27 × 0.25 × 0.25 mm for the analog) is carefully mounted on a goniometer head.[6]

-

Data Collection: The data is collected using a diffractometer, typically with a molybdenum (Mo Kα) X-ray source. The crystal is rotated to capture diffraction patterns from various orientations.[1][6]

-

Unit Cell Determination: The initial diffraction images are used to determine the unit cell parameters and the crystal system.

-

Data Integration and Scaling: The collected diffraction spots are integrated to determine their intensities. These intensities are then scaled and corrected for various experimental factors.

Crystal Structure Analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol: A Case Study

The crystallographic data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol provides valuable insights into the structural features of this class of compounds.[6]

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₉H₂₃NO₃S |

| Formula Weight | 345.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.036 |

| R-factor | 0.0574 |

Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol.[6]

Molecular Conformation and Geometry

The analysis of the crystal structure of the tosylated analog reveals that the piperidine ring adopts a stable chair conformation. This is a common and low-energy conformation for piperidine and its derivatives.[7][8][9] The geometry around the sulfur atom of the tosyl group is tetrahedral, as expected.[6]

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of intermolecular interactions. In the case of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, both intermolecular and intramolecular hydrogen bonds of the O–H···O and C–H···O types are observed.[6] These interactions play a crucial role in stabilizing the crystal lattice. Hydrogen bonds are a dominant feature in the crystal structures of many piperidine-containing molecules.[10][11]

Visualization of Intermolecular Interactions:

Caption: A simplified representation of hydrogen bonding in the crystal lattice.

Conclusion and Future Directions

This guide has provided a detailed technical framework for the determination and analysis of the crystal structure of piperidine-containing compounds, using [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol as a pertinent case study. The methodologies described herein, from crystal growth to the interpretation of intermolecular interactions, are fundamental to the field of structural chemistry and drug discovery.

For researchers working on this compound, the logical next step would be to perform a similar crystallographic study on this specific molecule. The resulting data would provide a definitive understanding of its solid-state conformation and packing, which would be invaluable for its further development and application. The exploration of different crystallization conditions could also lead to the discovery of polymorphs with distinct physicochemical properties.

References

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.

-

Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. CrystEngComm (RSC Publishing).

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.

-

Intermolecular interactions in piperidine. (a) H-bonded chain at 2 K... - ResearchGate.

-

The crystal structure of piperidine. (a) Molecular displacement... - ResearchGate.

-

Single crystal X-ray diffraction - Rigaku.

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. International Union of Crystallography.

-

Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl - IUCr Journals.

-

How do organic compounds single crystal X rays diffraction work? - ResearchGate.

-

Determination of crystal structure by single crystal X-ray diffraction.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

-

Synthesis and Crystal Structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol.

-

4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem.

-

Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. - ResearchGate.

-

(PDF) [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol - ResearchGate.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. rigaku.com [rigaku.com]

- 3. researchgate.net [researchgate.net]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Solubility of (4-(Piperidin-1-yl)phenyl)methanol in different solvents

An In-Depth Technical Guide to the Solubility of (4-(Piperidin-1-yl)phenyl)methanol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule featuring a substituted aromatic ring, a primary alcohol, and a tertiary amine embedded within a piperidine heterocycle. Its structural motifs are common in medicinal chemistry and materials science, making it a relevant building block for drug discovery and synthetic applications. The solubility of such a compound is a critical physicochemical parameter that dictates its handling, formulation, reaction kinetics, and bioavailability. Low aqueous solubility, for instance, is a frequent obstacle in the development of new pharmaceuticals.[1]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common laboratory solvents. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solution behavior. The narrative emphasizes the causality behind experimental choices and grounds its protocols in established scientific principles to ensure accuracy and reproducibility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[1] This axiom suggests that a solute will dissolve best in a solvent that shares similar intermolecular forces. The structure of this compound contains distinct regions with differing polarities, which govern its interactions with various solvents.

-

Phenyl Group : The benzene ring is aromatic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

-

Methanol Group (-CH₂OH) : The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water and alcohols.[2][3]

-

Piperidine Ring : The tertiary amine within the saturated piperidine ring is a polar moiety and a hydrogen bond acceptor. This group contributes to solubility in polar solvents.

Based on this structural analysis, a qualitative prediction of solubility in different solvent classes can be made.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction with this compound |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group can form strong hydrogen bonds with these solvents. The piperidine nitrogen can also act as a hydrogen bond acceptor. However, the nonpolar phenyl ring may limit miscibility, particularly in water.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the methanol group and engage in dipole-dipole interactions with the polar C-N and C-O bonds. The lack of a large, nonpolar component in these solvents facilitates dissolution. |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The nonpolar phenyl ring will interact favorably with these solvents via van der Waals forces. However, the highly polar alcohol and amine functional groups will be poorly solvated, significantly limiting overall solubility. |

The following diagram illustrates the relationship between the solute's functional groups and different solvent types.

Caption: Predicted interactions between functional groups and solvent classes.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, experimental measurement is required for definitive quantitative data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5][6] This method establishes a true equilibrium between the undissolved solid solute and the saturated solution, providing the most reliable solubility measurement.[7]

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the steps for measuring the solubility of this compound at a controlled temperature.

A. Rationale for Method Selection: The shake-flask method is chosen for its reliability and its ability to measure thermodynamic solubility, which is crucial for applications where long-term stability in solution is necessary.[8] Unlike kinetic solubility methods that can overestimate solubility due to the formation of supersaturated solutions, this equilibrium-based approach ensures the measured value represents a stable saturated state.[5]

B. Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

C. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[7] A starting amount of ~10-20 mg in 1-2 mL of solvent is typical.

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can vary significantly but is typically between 24 and 72 hours.[7] A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

The following diagram provides a visual representation of this experimental workflow.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis. A well-structured table is the most effective format for this purpose.

Table for Experimental Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Water | Polar Protic | 25.0 ± 0.5 | Record Value | Record Value |

| Methanol | Polar Protic | 25.0 ± 0.5 | Record Value | Record Value |

| Ethanol | Polar Protic | 25.0 ± 0.5 | Record Value | Record Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 ± 0.5 | Record Value | Record Value |

| Acetonitrile | Polar Aprotic | 25.0 ± 0.5 | Record Value | Record Value |

| Toluene | Non-Polar | 25.0 ± 0.5 | Record Value | Record Value |

| Hexanes | Non-Polar | 25.0 ± 0.5 | Record Value | Record Value |

Interpreting the Results

The experimentally determined values should be compared with the initial qualitative predictions. Discrepancies may arise from specific molecular interactions not captured by simple "like dissolves like" rules, such as intramolecular hydrogen bonding or the influence of crystalline lattice energy. For instance, if the solubility in water is lower than expected, it could indicate that the energy required to break the crystal lattice of the solid is not sufficiently compensated by the energy of solvation.

Furthermore, factors such as pH and temperature can significantly influence solubility.[3] The basicity of the piperidine nitrogen means that in acidic aqueous solutions (pH < pKa), the compound will become protonated, forming a more polar and significantly more water-soluble salt.

Conclusion

This guide provides a comprehensive approach to evaluating the solubility of this compound. By integrating theoretical structural analysis with a robust experimental protocol, researchers can develop a thorough understanding of the compound's behavior in various solvents. The shake-flask method, when executed with care, yields reliable thermodynamic solubility data essential for informed decision-making in chemical synthesis, formulation, and drug development. Accurate solubility data is a cornerstone of successful chemical research and development, enabling the rational design of processes and products.

References

Sources

Thermal stability and degradation profile of (4-(Piperidin-1-yl)phenyl)methanol

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of (4-(Piperidin-1-yl)phenyl)methanol

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation profile of this compound. While specific public-domain data for this compound is limited, this paper establishes a robust analytical strategy based on first principles of organic chemistry and established methodologies for analogous piperidine and benzyl alcohol derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for characterization. The guide details potential degradation pathways, outlines key analytical techniques including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides a systematic approach to forced degradation studies essential for regulatory compliance and formulation development.

Introduction: The Imperative of Thermal Stability Profiling

This compound is a substituted aromatic alcohol containing a piperidine moiety. Such structures are common scaffolds in medicinal chemistry and materials science.[1] The thermal stability of this and similar active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute. A thorough understanding of a molecule's response to thermal stress is fundamental to:

-

Drug Development: Ensuring the stability of the drug substance and product throughout its shelf life.

-

Process Chemistry: Defining safe operating limits for synthesis, purification, and formulation processes.

-

Regulatory Compliance: Fulfilling the requirements of regulatory bodies (e.g., ICH guidelines) through comprehensive stability-indicating methods.

-

Formulation Science: Identifying potential incompatibilities with excipients and predicting long-term stability.

This guide provides a systematic approach to elucidating the thermal behavior of this compound, enabling the development of stable and effective products.

Physicochemical Properties and Predicted Stability

While extensive experimental data for this compound is not widely published, we can infer its properties from its constituent functional groups: a tertiary amine within the piperidine ring, a phenyl group, and a primary benzylic alcohol.

| Property | Predicted Characteristic |

| Appearance | Likely a white to off-white crystalline solid, similar to other piperidine derivatives.[2] |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water, influenced by its functional groups.[2] |

| Susceptible Moieties | The tertiary amine of the piperidine ring and the benzylic alcohol are the most likely sites for thermal and oxidative degradation. |

Potential Thermal Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized under thermal stress. These pathways are often initiated by oxidation, especially at elevated temperatures.

-

Oxidation of the Piperidine Ring: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opening products.[3][4]

-

Oxidation of the Benzylic Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.

-

Dehydration: The benzylic alcohol could undergo intermolecular or intramolecular dehydration, especially in the presence of acidic or basic catalysts.

-

Ring Cleavage: At higher temperatures, the piperidine ring itself may undergo cleavage.

A visual representation of a hypothetical oxidative degradation pathway is provided below.

Caption: Workflow for forced degradation studies.

Identification of Degradation Products

The identification of major degradation products is typically achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the degradation products can provide information about their molecular weight, and fragmentation patterns can help in structure elucidation.

Summary and Recommendations

The thermal stability of this compound is a critical parameter that must be thoroughly investigated. This guide proposes a comprehensive analytical strategy to characterize its thermal behavior and degradation profile.

Key Recommendations:

-

Initial Characterization: Perform TGA and DSC to determine the decomposition temperature and melting point.

-

Forced Degradation: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products and pathways.

-

Method Development: Develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.

-

Structure Elucidation: Utilize HPLC-MS to identify the structures of the major degradation products.

By following this systematic approach, researchers and drug development professionals can gain a thorough understanding of the thermal stability of this compound, ensuring the development of safe, stable, and effective products.

References

-

Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]

-

Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (n.d.). ResearchGate. [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2015). The Journal of Physical Chemistry A, 119(28), 7926-7937. [Link]

-

phenyl(piperidin-4-yl)methanol (38081-60-6). (n.d.). Chemchart. [Link]

-

Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Lambda Solutions. [Link]

-

Organics. (n.d.). NETZSCH Analyzing & Testing. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

-

TGA of the Polymer Obtained with Piperidine. (n.d.). ResearchGate. [Link]

-

Graph of heat flow versus temperature for a DSC experiment on t-butanol. (n.d.). ResearchGate. [Link]

-

Diphenyl(piperidin-4-yl)methanol price & availability. (n.d.). MOLBASE. [Link]

-

DSC Analysis of Oils and Oil/A/Alcohol Blends: Heating Curve Parameters. (n.d.). ResearchGate. [Link]

-